![molecular formula C7H14O3 B1599886 (R)-2-Hydroxymethylhexanoic acid CAS No. 668485-40-3](/img/structure/B1599886.png)
(R)-2-Hydroxymethylhexanoic acid
Overview
Description
(R)-2-Hydroxymethylhexanoic acid, also known as HMMH or Homocysteine thiolactone, is a naturally occurring amino acid derivative. It is a thiolactone of homocysteine and is produced by the hydrolysis of S-adenosylhomocysteine. HMMH has been the subject of several scientific studies due to its potential applications in various fields.
Scientific Research Applications
Antisense Oligonucleotide Gapmers
®-2-(hydroxymethyl)hexanoic acid derivatives are used in the design of antisense oligonucleotide (AON) gapmers. These molecules are essential for gene expression knockdown by recruiting RNase H, which is crucial for mRNA degradation. The modifications with ®-2-(hydroxymethyl)hexanoic acid in the gap of an LNA (locked nucleic acid) flanked gapmer can mediate target knockdown effectively in vivo .
Flavor Industry
This compound is involved in the synthesis of esters by reacting with alcohols, which are then used in artificial flavors. The versatility of ®-2-(hydroxymethyl)hexanoic acid to form various esters makes it valuable for creating a wide range of flavor profiles for the food industry .
Agricultural Applications
In agriculture, ®-2-(hydroxymethyl)hexanoic acid is used as a non-viral gene carrier. It also plays a role in plant protection, particularly in protecting tomato plants from the fungal pathogen Botrytis cinerea. This application is significant for enhancing crop resilience and reducing the reliance on chemical fungicides .
properties
IUPAC Name |
(2R)-2-(hydroxymethyl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHDGOFKNWYJO-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468382 | |
Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxymethylhexanoic acid | |
CAS RN |
668485-40-3 | |
Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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